molecular formula C11H18N2O B13611498 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

1-((2,5-Dimethylfuran-3-yl)methyl)piperazine

Cat. No.: B13611498
M. Wt: 194.27 g/mol
InChI Key: CTXJIEVPAZCQTF-UHFFFAOYSA-N
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Description

1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is an organic compound with the molecular formula C11H18N2O It is a derivative of piperazine, a heterocyclic amine, and furan, an aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine typically involves the reaction of 2,5-dimethylfuran with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperazine, followed by the addition of 2,5-dimethylfuran. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.

Major Products:

    Oxidation: Products may include 2,5-dimethylfuran-3-one derivatives.

    Reduction: Products may include 2,5-dimethyltetrahydrofuran derivatives.

    Substitution: Products may include N-alkyl or N-acyl derivatives of the piperazine ring.

Scientific Research Applications

1-((2,5-Dimethylfuran-3-yl)methyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine is not well-documented. based on the known properties of piperazine derivatives, it is likely to interact with biological targets such as GABA receptors. Piperazine derivatives are known to act as GABA receptor agonists, which can lead to hyperpolarization of nerve endings and subsequent physiological effects .

Comparison with Similar Compounds

    1-(2,5-Dimethylfuran-3-yl)piperazine: This compound is structurally similar but lacks the methyl group on the piperazine ring.

    2,5-Dimethylfuran: A simpler compound that forms the basis for the synthesis of 1-((2,5-Dimethylfuran-3-yl)methyl)piperazine.

    Piperazine: The parent compound, which is widely used in medicinal chemistry.

Uniqueness: this compound is unique due to the presence of both the furan and piperazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]piperazine

InChI

InChI=1S/C11H18N2O/c1-9-7-11(10(2)14-9)8-13-5-3-12-4-6-13/h7,12H,3-6,8H2,1-2H3

InChI Key

CTXJIEVPAZCQTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCNCC2

Origin of Product

United States

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